molecular formula C19H14Cl2N2O2S B283969 1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one

1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one

Cat. No.: B283969
M. Wt: 405.3 g/mol
InChI Key: MFHMAQWYCKGKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a pyrano[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to induce cyclization, forming the desired pyrano[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Scientific Research Applications

1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H14Cl2N2O2S

Molecular Weight

405.3 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H14Cl2N2O2S/c20-12-3-7-14(8-4-12)22-17(24)16-2-1-11-25-18(16)23(19(22)26)15-9-5-13(21)6-10-15/h3-10H,1-2,11H2

InChI Key

MFHMAQWYCKGKNT-UHFFFAOYSA-N

SMILES

C1CC2=C(N(C(=S)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)OC1

Canonical SMILES

C1CC2=C(N(C(=S)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)OC1

Origin of Product

United States

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